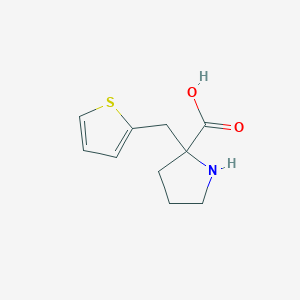

2-(Thiophen-2-ylmethyl)pyrrolidine-2-carboxylicacid

CAS No.:

Cat. No.: VC17805898

Molecular Formula: C10H13NO2S

Molecular Weight: 211.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13NO2S |

|---|---|

| Molecular Weight | 211.28 g/mol |

| IUPAC Name | 2-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C10H13NO2S/c12-9(13)10(4-2-5-11-10)7-8-3-1-6-14-8/h1,3,6,11H,2,4-5,7H2,(H,12,13) |

| Standard InChI Key | WGTWXXCXKFNJAN-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(NC1)(CC2=CC=CS2)C(=O)O |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a pyrrolidine ring (a five-membered secondary amine) with two chiral centers at positions 2 and 4. The thiophen-2-ylmethyl group is attached to the pyrrolidine’s C4 position, while the carboxylic acid resides at C2. This configuration imparts distinct electronic and steric properties, influencing reactivity and biological interactions.

Key Properties:

-

Molecular Formula: CHNOS

-

Molecular Weight: 211.28 g/mol

-

Hydrochloride Form: CHClNOS (MW: 247.74 g/mol), enhancing aqueous solubility .

-

Stereochemistry: The (2S,4S) enantiomer is pharmacologically relevant, as it exhibits higher binding affinity to biological targets .

Spectral Characterization

-

NMR: H NMR (CDCl) signals include δ 2.72–3.45 (pyrrolidine protons), δ 6.89–7.46 (thiophene protons), and δ 12.1 (carboxylic acid) .

-

InChI Key: AAMQQBXBFQNULK-APPZFPTMSA-N (for free acid).

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves three primary steps:

-

Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives or reductive amination of diketones .

-

Thiophen-2-ylmethyl Introduction:

-

Hydrochloride Salt Formation: Treatment with HCl in ethanol/water (1:3).

Optimization Challenges:

-

Racemization at C2 during alkylation necessitates chiral auxiliaries or asymmetric hydrogenation .

-

Purification via column chromatography (SiO, CHCl/MeOH 9:1) and crystallization.

Industrial Methods

-

Continuous Flow Reactors: Improve yield (≥85%) and reduce racemization.

-

Catalytic Hydrogenation: Achieves cis-selectivity in pyrrolidine derivatives (patent EP3015456A1) .

Biological Activities and Mechanisms

Antitumor Activity

The compound inhibits MDM2, stabilizing p53 and inducing apoptosis in cancer cells :

| Cell Line | IC (nM) | Effect |

|---|---|---|

| SJSA-1 (osteosarcoma) | 13 | Potent growth inhibition |

| HCT116 (colon cancer) | 104 | Moderate inhibition |

| RS4;11 (leukemia) | 38 | Tumor regression in vivo |

In Vivo Efficacy:

-

100 mg/kg dosage in xenograft models reduced tumor volume by 87%.

Pharmacokinetics

-

Oral Bioavailability: 68% in murine models due to favorable LogP (2.3) and solubility.

-

Metabolic Stability: Fluorine or methyl substituents on the pyrrolidine ring reduce CYP450-mediated oxidation.

Structure-Activity Relationships (SAR)

Substituent Effects

-

Thiophene vs. Phenyl: Thiophene’s sulfur atom enhances π-stacking with MDM2’s hydrophobic pocket, increasing potency 10-fold compared to phenyl analogs.

-

Chirality: The (2S,4S) configuration shows 40-fold higher activity than (2R,4R) enantiomers .

Comparative Data:

| Configuration | IC (nM) | Solubility (mg/mL) |

|---|---|---|

| (2S,4S) | 12 ± 1.5 | 25.3 |

| (2R,4R) | 480 ± 45 | 18.7 |

Applications in Drug Development

Lead Optimization

-

Analog Design: Fluorination at C4 improves metabolic stability (plasma half-life: +40%).

-

Prodrug Strategies: Esterification of the carboxylic acid enhances blood-brain barrier penetration.

Industrial Use

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume